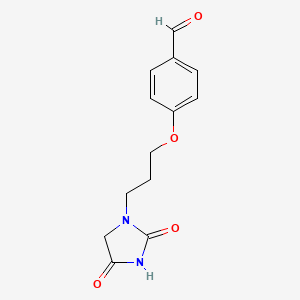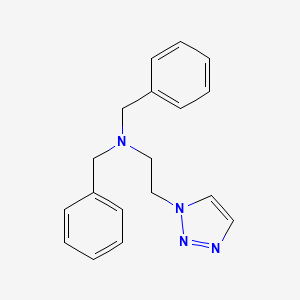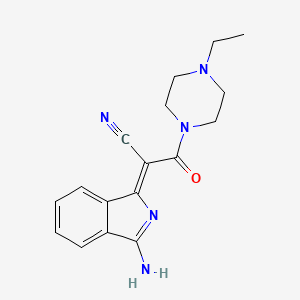
2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline is a complex organic compound that features a unique structure combining an aminomethyl group, a chloro substituent, and a pyridin-3-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline typically involves multi-step organic reactions. One common method involves the reaction of 3-chlorobenzylamine with pyridine-3-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the aminomethyl and pyridin-3-ylmethyl groups allows for specific interactions with biological macromolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-2-ylmethyl)aniline
- 2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-4-ylmethyl)aniline
- 2-(aminomethyl)-3-chloro-N-methyl-N-(quinolin-3-ylmethyl)aniline
Uniqueness
2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its binding affinity and selectivity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and can result in different biological and chemical properties.
Propiedades
Fórmula molecular |
C14H16ClN3 |
|---|---|
Peso molecular |
261.75 g/mol |
Nombre IUPAC |
2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C14H16ClN3/c1-18(10-11-4-3-7-17-9-11)14-6-2-5-13(15)12(14)8-16/h2-7,9H,8,10,16H2,1H3 |
Clave InChI |
YNPNHZJWBXDKDB-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CN=CC=C1)C2=C(C(=CC=C2)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12315907.png)
![tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate](/img/structure/B12315910.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12315911.png)
![3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid](/img/structure/B12315916.png)

![(3As,6as)-hexahydro-2h-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B12315936.png)
![3-Cyclobutyl-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12315942.png)



![1-[2-nitro-5-[[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]phenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12315972.png)
![5-(4-fluorophenyl)-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12315980.png)
![Thiazol-5-ylmethyl-[(1S,2S,4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-1-benzyl-2-hydroxy-5-phenylpentyl]-carbamate](/img/structure/B12315984.png)

